molecular formula C14H10FIO B1345455 2-(2-Fluorophenyl)-3'-iodoacetophenone CAS No. 898784-75-3

2-(2-Fluorophenyl)-3'-iodoacetophenone

Cat. No.: B1345455
CAS No.: 898784-75-3
M. Wt: 340.13 g/mol
InChI Key: XPUXFIZIEPKFEO-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-3’-iodoacetophenone is an organic compound that belongs to the class of aromatic ketones It features a fluorine atom attached to the phenyl ring and an iodine atom attached to the acetophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-3’-iodoacetophenone typically involves the introduction of the fluorine and iodine atoms onto the acetophenone framework. One common method is the halogenation of acetophenone derivatives. The process may involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom, followed by iodination using iodine or iodine monochloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable halogenation processes, ensuring high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-3’-iodoacetophenone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiocyanates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-Fluorophenyl)-3’-iodoacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-3’-iodoacetophenone depends on its specific application. In chemical reactions, the fluorine and iodine atoms can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the compound can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroacetophenone: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Iodoacetophenone: Lacks the fluorine atom, which can affect its electronic properties and reactivity.

    2-(2-Fluorophenyl)acetophenone: Similar structure but without the iodine atom, leading to different reactivity and applications.

Uniqueness

2-(2-Fluorophenyl)-3’-iodoacetophenone is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This dual halogenation can enhance its reactivity and make it a valuable intermediate in organic synthesis and other applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-1-(3-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIO/c15-13-7-2-1-4-10(13)9-14(17)11-5-3-6-12(16)8-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUXFIZIEPKFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642346
Record name 2-(2-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-75-3
Record name Ethanone, 2-(2-fluorophenyl)-1-(3-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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